Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-
Description
Guanidine derivatives are a class of nitrogen-rich compounds with diverse biological and chemical applications. The compound 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)guanidine features a guanidine core substituted with a cycloheptyl group at position 1, a 2-methyl-4-quinolyl moiety at position 2, and a 2-thiazolyl group at position 2. This substitution pattern confers unique steric, electronic, and solubility properties compared to simpler guanidine analogs.
Properties
CAS No. |
71079-62-4 |
|---|---|
Molecular Formula |
C21H25N5S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-cycloheptyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C21H25N5S/c1-15-14-19(17-10-6-7-11-18(17)23-15)25-20(26-21-22-12-13-27-21)24-16-8-4-2-3-5-9-16/h6-7,10-14,16H,2-5,8-9H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
DQBUUVLONKHCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCCC3)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting with a suitable precursor, such as 2-methylquinoline, various functional groups are introduced through reactions like Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Guanidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced quinoline or thiazole rings.
Scientific Research Applications
Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is a compound attracting interest for its potential biological activities and therapeutic applications. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.
Guanidine derivatives, including Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)-, exhibit a range of biological activities through different mechanisms:
- Serotonin Receptor Modulation : It can act as a binding partner for 5-HT5 serotonin receptors, suggesting therapeutic applications in treating conditions like depression and anxiety.
- Antimicrobial Activity : Research indicates that similar guanidine compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some studies highlight the antitumor effects of guanidine derivatives, suggesting they may inhibit cancer cell respiration and proliferation.
Therapeutic Applications
The diverse biological activities of Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- suggest several therapeutic applications:
- Psychiatric Disorders : Useful in developing treatments for depression and anxiety disorders, given its interaction with serotonin receptors.
- Infectious Diseases : Its antibacterial properties indicate potential as an alternative treatment for infections resistant to conventional antibiotics.
- Cancer Therapy : The anticancer activity opens avenues for further research into its use as an adjunct therapy in oncology.
Case Studies
- Neuropharmacological Studies : Guanidine compounds could modulate neurotransmitter systems effectively, leading to potential applications in treating neurodegenerative diseases.
- Antimicrobial Efficacy : Certain guanidine derivatives were found to outperform traditional antibiotics like ampicillin, showcasing their potential as new antimicrobial agents.
Data Table of Biological Activities
| Activity Type | Mechanism/Target |
|---|---|
| Serotonin Receptor Modulation | 5-HT5 receptor binding |
| Antibacterial | Gram-positive and Gram-negative bacteria |
| Antitumor | Inhibition of cancer cell respiration |
Other Guanidine Derivatives Applications
Other studies explore different guanidine derivatives, highlighting a wide range of potential applications:
- NHE-1 Inhibition and Anti-Inflammatory Action: Quinazoline-2,4(1H,3H)-dione guanidine derivatives have shown NHE-1 inhibitory, anti-inflammatory, antiplatelet, intraocular pressure lowering, and antiglycating activity .
- Anti-inflammatory Agents: Quinazoline derivative 4a is considered a potential agent for suppressing cytokine-mediated inflammatory response and acute lung injury .
- Guanidine, N-cyclohexyl-N'-(4,5-dihydro-2-thiazolyl)-N''-(2-methyl-4-quinolinyl)- : This compound has been identified with the CAS No. 72042-08-1 and the molecular formula C20H25N5S .
- Guanidine, 1-cyclohexyl-2-(2-methyl-4-quinolyl)-3-phenyl- : Displayed a toxicity level where a lethal dose (LD50) of 300 mg/kg was observed in mice through oral exposure .
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(2-methylquinolin-4-yl)-2-(thiazol-2-yl)guanidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations:
The phenyl-substituted analog (C20H17N5S) has lower molecular weight and higher rigidity due to its aromatic ring, which may favor binding to hydrophobic protein pockets .
Collision Cross-Section (CCS) Predictions :
- For the phenyl-substituted analog ([M+H]+ = 360.12773 m/z), CCS values range from 180.7–195.5 Ų depending on adduct type . The cycloheptyl analog is expected to exhibit higher CCS due to its larger substituent, though computational modeling would be required for precise predictions.
Biological Activity
Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- can be represented as follows:
- Molecular Formula : C17H22N4S
- Molecular Weight : 314.45 g/mol
This compound features a guanidine core, which is known for its ability to interact with various biological targets.
Guanidine derivatives, including the compound in focus, exhibit a range of biological activities through different mechanisms:
- Serotonin Receptor Modulation : The compound acts as a binding partner for 5-HT5 serotonin receptors, which are implicated in neuropsychiatric disorders. This interaction suggests potential therapeutic applications in treating conditions like depression and anxiety .
- Antimicrobial Activity : Research indicates that similar guanidine compounds possess antibacterial properties. For instance, derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.008 to 0.046 μg/mL .
- Anticancer Potential : Some studies highlight the antitumor effects of guanidine derivatives, suggesting that they may inhibit cancer cell respiration and proliferation .
Case Studies
Several studies have investigated the biological activity of guanidine derivatives:
- Neuropharmacological Studies : A study demonstrated that guanidine compounds could modulate neurotransmitter systems effectively, leading to potential applications in treating neurodegenerative diseases .
- Antimicrobial Efficacy : In a comparative study, certain guanidine derivatives were found to outperform traditional antibiotics like ampicillin, showcasing their potential as new antimicrobial agents .
Table of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Serotonin Receptor Modulation | 5-HT5 receptor binding | |
| Antibacterial | Gram-positive and Gram-negative bacteria | |
| Antitumor | Inhibition of cancer cell respiration |
Therapeutic Applications
The diverse biological activities of Guanidine, 1-cycloheptyl-2-(2-methyl-4-quinolyl)-3-(2-thiazolyl)- suggest several therapeutic applications:
- Psychiatric Disorders : Given its interaction with serotonin receptors, this compound may be useful in developing treatments for depression and anxiety disorders.
- Infectious Diseases : Its antibacterial properties indicate potential as an alternative treatment for infections resistant to conventional antibiotics.
- Cancer Therapy : The anticancer activity opens avenues for further research into its use as an adjunct therapy in oncology.
Q & A
Basic: What synthetic methodologies are recommended for preparing guanidine derivatives with complex substituents like the cycloheptyl, quinolyl, and thiazolyl moieties?
Answer:
The synthesis of such guanidine derivatives typically involves multi-step condensation and cyclization reactions. For example:
- Thiazolyl group introduction : React 2-aminothiazole with aldehyde derivatives via Schiff base formation, followed by cyclization (as seen in thiazolidin-4-one syntheses) .
- Quinolyl group incorporation : Anthranilic acid derivatives can be condensed with substituted amines and acylating agents (e.g., acetic anhydride) to form substituted quinazolinones, which can serve as precursors .
- Guanidine core formation : Use thiourea derivatives and alkyl halides under basic conditions to construct the guanidine backbone. For sterically hindered substituents (e.g., cycloheptyl), phase-transfer catalysts may improve reaction efficiency.
Key validation : Monitor intermediates via FT-IR (amide C=O at ~1668 cm⁻¹) and NMR (distinct thiazole/quinoline proton signals). Purity should be confirmed by HPLC with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar guanidine-thiazole hybrids?
Answer:
Discrepancies often arise from:
- Impurity profiles : Trace byproducts (e.g., unreacted thiourea intermediates) can skew bioassay results. Use preparative HPLC to isolate the target compound and retest .
- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines may alter activity. For example, thiazole-containing compounds exhibit pH-dependent solubility, affecting cellular uptake .
- Stereochemical factors : Unreported stereoisomerism in the cycloheptyl group could modulate target binding. Perform chiral HPLC or X-ray crystallography to confirm stereochemistry .
Case study : A thiazolidin-4-one derivative showed conflicting MIC values against S. aureus; reproducibility was achieved only after replacing commercial DMSO with freshly distilled solvent to eliminate peroxides .
Basic: What analytical techniques are critical for structural characterization of this guanidine derivative?
Answer:
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement. The thiazolyl and quinolyl groups generate distinct diffraction patterns, with C–S and C–N bond lengths (~1.74 Å and ~1.32 Å, respectively) confirming ring geometry .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <3 ppm error (e.g., [M+H]⁺ for C₂₃H₂₇N₅S requires m/z 406.2012).
Advanced: How can computational modeling predict the interaction of this compound with biological targets like ATPases or kinases?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., SMARCA4/SMARCA2 ATPase). The thiazolyl group’s sulfur atom may form hydrogen bonds with conserved residues (e.g., Lys785 in BRG1) .
- MD simulations : Assess stability of the cycloheptyl group in hydrophobic pockets over 100-ns trajectories. RMSD values >2 Å suggest conformational flexibility that could reduce potency.
- QSAR modeling : Correlate substituent electronegativity (e.g., methyl on quinoline) with inhibitory activity using Hammett constants (σ ≈ −0.17 for electron-donating groups) .
Basic: What safety precautions are essential when handling this guanidine derivative in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of fine powders due to potential respiratory irritation .
- Spill management : Use activated carbon or vermiculite for containment. Avoid water to prevent exothermic reactions with residual reagents.
- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. Incinerate organic waste at >800°C to prevent thiazole-related toxic emissions .
Advanced: How can researchers optimize reaction yields for the thiazole-guanidine coupling step?
Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings. Yields improve from ~40% to >75% with 10 mol% CuI in DMF at 110°C .
- Solvent effects : Replace DCM with toluene to reduce side reactions (e.g., oxidation of thiazole sulfur).
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 150 W, maintaining >90% purity .
Validation : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7; Rf ~0.5 for product).
Basic: What are the stability profiles of similar guanidine-thiazole compounds under varying storage conditions?
Answer:
- Thermal stability : Decomposition occurs above 160°C (DSC data). Store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic stability : Susceptible to hydrolysis at pH <3 or >10. Aqueous solutions should be prepared fresh in neutral buffers (e.g., PBS).
- Long-term storage : Lyophilized powders remain stable for >12 months under argon with desiccants (silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
